molecular formula C23H27ClN2O2S B394712 N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide

N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide

Cat. No.: B394712
M. Wt: 431g/mol
InChI Key: WMTMXMWCMHYIHP-UHFFFAOYSA-N
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Description

N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its diverse biological activities, and an azepane ring, which is a seven-membered nitrogen-containing ring. The presence of these functional groups makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of the Azepane Ring: This step often involves the reaction of the benzothiophene intermediate with azepane derivatives under specific conditions to form the azepanylcarbonyl group.

    Chlorobenzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzothiophene derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core may interact with biological targets through π-π stacking or hydrogen bonding, while the azepane ring could enhance binding affinity through hydrophobic interactions. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide
  • N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide

Uniqueness

N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide is unique due to the specific combination of functional groups it possesses. The presence of the chlorobenzamide moiety distinguishes it from similar compounds and may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C23H27ClN2O2S

Molecular Weight

431g/mol

IUPAC Name

N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C23H27ClN2O2S/c1-15-10-11-17-19(14-15)29-22(25-21(27)16-8-4-5-9-18(16)24)20(17)23(28)26-12-6-2-3-7-13-26/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3,(H,25,27)

InChI Key

WMTMXMWCMHYIHP-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N3CCCCCC3)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N3CCCCCC3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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